molecular formula C5H10N4O B14458124 1-tert-Butyl-1,2-dihydro-5H-tetrazol-5-one CAS No. 69049-01-0

1-tert-Butyl-1,2-dihydro-5H-tetrazol-5-one

Cat. No.: B14458124
CAS No.: 69049-01-0
M. Wt: 142.16 g/mol
InChI Key: RFTHNPDGSJBHMR-UHFFFAOYSA-N
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Description

1-tert-Butyl-1,2-dihydro-5H-tetrazol-5-one is a chemical compound belonging to the tetrazole family. Tetrazoles are a class of heterocyclic compounds containing a five-membered ring composed of four nitrogen atoms and one carbon atom. This particular compound is characterized by the presence of a tert-butyl group attached to the tetrazole ring, which influences its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-tert-Butyl-1,2-dihydro-5H-tetrazol-5-one can be synthesized through various methods. One common approach involves the reaction of tert-butylamine with sodium azide and triethyl orthoformate under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the tetrazole ring. The reaction conditions typically involve heating the mixture to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts such as zinc salts or iodine can further improve the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-tert-Butyl-1,2-dihydro-5H-tetrazol-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced tetrazole derivatives.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazole oxides, while substitution reactions can produce a variety of functionalized tetrazoles .

Scientific Research Applications

1-tert-Butyl-1,2-dihydro-5H-tetrazol-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-tert-Butyl-1,2-dihydro-5H-tetrazol-5-one involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

  • 1-tert-Butyl-1H-1,2,3,4-tetrazol-5-amine
  • 4,4′-Di-tert-butyl-6-(1H-tetrazol-5-yl)-2,2′-bipyridine

Comparison: 1-tert-Butyl-1,2-dihydro-5H-tetrazol-5-one is unique due to its specific tert-butyl substitution, which influences its chemical reactivity and physical properties. Compared to other tetrazole derivatives, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications .

Properties

IUPAC Name

4-tert-butyl-1H-tetrazol-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4O/c1-5(2,3)9-4(10)6-7-8-9/h1-3H3,(H,6,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFTHNPDGSJBHMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=O)NN=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00508879
Record name 1-tert-Butyl-1,2-dihydro-5H-tetrazol-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00508879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69049-01-0
Record name 1-tert-Butyl-1,2-dihydro-5H-tetrazol-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00508879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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